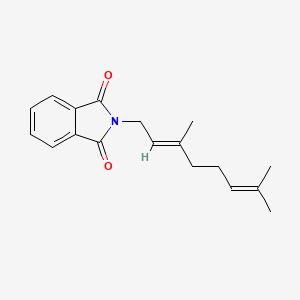
(S)-1-((S)-1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is a chiral amine compound with significant applications in various fields of chemistry and biology. The compound is characterized by its pyrrolidine ring structure, which is substituted with a benzyl group and an ethanamine moiety. The presence of two chiral centers in the molecule makes it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Ethanamine Moiety: The ethanamine group is added through a reductive amination reaction, where an aldehyde or ketone precursor is reduced in the presence of an amine.
Industrial Production Methods
In industrial settings, the production of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation steps in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Benzyl halides or alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include imines, amides, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(®-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL: The enantiomer of the compound, with different stereochemical properties.
N-Benzylpyrrolidine: A structurally similar compound lacking the ethanamine moiety.
Pyrrolidine: The parent compound without the benzyl and ethanamine substitutions.
Uniqueness
(S)-1-((S)-1-BENZYLPYRROLIDIN-3-YL)ETHANAMINE 2HCL is unique due to its specific stereochemistry and the presence of both benzyl and ethanamine groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H22Cl2N2 |
|---|---|
Peso molecular |
277.23 g/mol |
Nombre IUPAC |
(1S)-1-[(3S)-1-benzylpyrrolidin-3-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11(14)13-7-8-15(10-13)9-12-5-3-2-4-6-12;;/h2-6,11,13H,7-10,14H2,1H3;2*1H/t11-,13-;;/m0../s1 |
Clave InChI |
ITNDAGFSBOVJQU-JBUFHSOLSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
SMILES canónico |
CC(C1CCN(C1)CC2=CC=CC=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)




![6-(Difluoromethoxy)benzo[d]thiazole-2-carboxylic acid](/img/structure/B14032047.png)



![2-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B14032071.png)

![1-[4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethanol](/img/structure/B14032109.png)
